trans-3-Chloroacrylic acid

Description

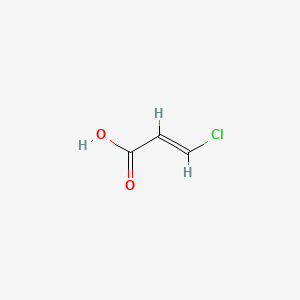

3-chloroacrylic acid is a chlorocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is substituted by chlorine. It is a chlorocarboxylic acid and a monocarboxylic acid. It derives from an acrylic acid. It is a conjugate acid of a 3-chloroacrylate.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074993 | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-40-1 | |

| Record name | 3-Chloroacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

trans-3-Chloroacrylic Acid: Chemical Profile & Utility Guide

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) acts as a pivotal electrophilic intermediate in organic synthesis and a critical biomarker in metabolic toxicology. Distinguished by its E-geometry, this

For drug development professionals, this compound serves a dual role:

-

Synthetic Scaffold: A precursor for constructing functionalized heterocycles (e.g., benzoxaboroles, beta-lactams) and modifying polymer backbones.

-

Metabolic Marker: A stable, excreted metabolite of the nematocide 1,3-dichloropropene (1,3-DCP), distinguishing the oxidative detoxification pathway from the nephrotoxic glutathione-conjugation pathway.

Chemical Identity & Physicochemical Profiling

The stereochemical integrity of trans-3-chloroacrylic acid is the primary determinant of its reactivity. Unlike the cis isomer, the trans form minimizes steric hindrance around the

Key Data Summary

| Property | Value | Context/Notes |

| CAS Number | 2345-61-1 | Specific to (E)-isomer.[1][2] (Z)-isomer is 1609-93-4.[3] |

| Formula | MW: 106.51 g/mol | |

| Structure | Cl-CH=CH-COOH | trans-configuration (Cl and COOH on opposite sides) |

| Melting Point | 84–86 °C | Higher than cis isomer (MP ~60-63 °C) due to better packing. |

| pKa | 3.65 (at 18 °C) | Stronger acid than acrylic acid (pKa 4.25) due to inductive effect of Cl. |

| Solubility | Soluble in water, alcohols | Polar organic solvents (DMSO, DMF) recommended for reactions. |

| Appearance | White to cream crystals | Often forms needles upon recrystallization. |

Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the trans isomer and rule out cis contamination,

-

Protocol: Dissolve ~10 mg in

or -

Diagnostic Signal: Look for the two vinylic doublets.

-

trans-Isomer:

(Typical range: 13-14 Hz). -

cis-Isomer:

(Typical range: 7-8 Hz).

-

-

Interpretation: A coupling constant >12 Hz confirms the E-geometry.

Reactivity Landscape & Synthetic Applications

The chemical behavior of trans-3-chloroacrylic acid is dominated by the electron-withdrawing nature of both the carboxyl and chloro groups, creating a highly electron-deficient alkene.

Reactivity Logic Diagram

Figure 1: Core reactivity pathways. The trans-geometry is often retained in Pd-catalyzed couplings but may be lost in radical polymerizations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Cl bond in 3-chloroacrylic acid is activated enough for oxidative addition to Pd(0), especially when using electron-rich ligands (e.g., SPhos, XPhos). This allows for the stereoselective synthesis of substituted trans-acrylates.

-

Mechanism: Oxidative addition occurs with retention of configuration (usually), followed by transmetallation and reductive elimination.

-

Utility: Synthesis of trans-cinnamic acid derivatives or dienes without using unstable Wittig reagents.

Michael Addition

As a

-

Thiol-Michael: Reaction with cysteine residues or thiols is rapid. This is the basis for its biological conjugation with glutathione.

-

Stereochemistry: Nucleophilic attack can lead to mixtures if the intermediate enolate has a long lifetime, but controlled conditions often favor anti-addition.

Biological Interface: Metabolism & Toxicology

Understanding the fate of trans-3-chloroacrylic acid is crucial for interpreting toxicity data of chlorinated hydrocarbons like 1,3-dichloropropene (1,3-DCP).

The "Fork in the Road": Detoxification vs. Bioactivation

3-Chloroacrylic acid represents the safe endpoint of the oxidative metabolic pathway, whereas the direct glutathione conjugation of the parent haloalkene leads to nephrotoxicity.

-

Oxidative Pathway (Detoxification): 1,3-DCP

3-Chloroallyl alcohol-

Result: The acid is excreted unchanged or as a simple conjugate. It is not the primary nephrotoxin.

-

-

Conjugative Pathway (Bioactivation): 1,3-DCP

GSH-Conjugate-

Result: Renal proximal tubule necrosis.

-

Metabolic Pathway Diagram

Figure 2: Differential metabolic fate. trans-3-Chloroacrylic acid is the stable end-product of the detoxification route, distinguishing it from the toxic beta-lyase pathway.

Experimental Protocol: Synthesis & Purification

While commercial sources exist, synthesizing the trans isomer specifically requires controlling the stereochemistry of addition or elimination. The classical method involves the addition of HCl to propiolic acid, which kinetically favors the cis isomer (via trans-addition). Isomerization is required to obtain the thermodynamic trans product.

Protocol: Isomerization of cis- to trans-3-Chloroacrylic Acid

Objective: Convert the kinetically formed cis isomer (or mixture) to the thermodynamically stable trans isomer.

Reagents:

-

Solvent: Water or dilute HCl.

-

Catalyst: Light (photoisomerization) or Heat + Acid.

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of the cis/trans mixture in 20 mL of 1M HCl.

-

Reflux: Heat the solution to reflux (approx. 100 °C) for 4–6 hours. The acid-catalyzed environment facilitates rotation around the double bond via reversible protonation.

-

Cooling & Crystallization: Slowly cool the solution to 4 °C. The trans isomer, having a higher melting point (84–86 °C) and better packing efficiency, is typically less soluble than the cis isomer (MP 63 °C) in cold aqueous acid.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Recrystallization: Recrystallize the crude solid from hot water or benzene to remove residual cis isomer.

-

Validation:

-

MP Check: Target 84–86 °C.

-

NMR Check: Confirm

.

-

Safety Note: 3-Chloroacrylic acid is corrosive and a severe eye irritant. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

-

Chemical Identity & Properties

-

Spectroscopy (NMR Data)

-

Biological Magnetic Resonance Data Bank (BMRB). Entry for cis-3-chloroacrylic acid (Comparison Data). Link (Note: Used for contrasting coupling constants).

- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard text for J-coupling values: trans-alkenes 12-18 Hz).

-

-

Metabolism & Toxicology

-

Van Bladeren, P. J. "Glutathione conjugation as a bioactivation reaction." Chemico-Biological Interactions, 2000. Link

-

Cooper, A. J. L., et al. "Cysteine S-conjugate β-lyases."[5] Comprehensive Toxicology, 2010. Link

-

Poelarends, G. J., et al.[4] "The X-ray Structure of trans-3-Chloroacrylic Acid Dehalogenase Reveals a Novel Hydration Mechanism."[4] Journal of Biological Chemistry, 2004.[4] Link

-

- Synthetic Reactivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context for chloroalkene coupling).

Sources

- 1. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of trans-3-Chloroacrylic Acid

Abstract

This technical guide provides a comprehensive examination of trans-3-chloroacrylic acid, a pivotal halogenated carboxylic acid utilized in diverse synthetic applications, particularly within the pharmaceutical and agrochemical sectors.[1] We delve into the intricacies of its molecular architecture, physicochemical characteristics, and spectroscopic signature. Furthermore, this document outlines a robust synthetic protocol, detailed characterization methodologies, and critical safety considerations. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the application of this versatile chemical intermediate.

Introduction: The Significance of a Halogenated Building Block

Trans-3-chloroacrylic acid, systematically named (2E)-3-chloro-2-propenoic acid, is a chlorocarboxylic acid distinguished by the substitution of a chlorine atom for a hydrogen at the 3-position of acrylic acid.[2] This structural modification imparts unique reactivity, establishing it as a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.[3] The presence of a conjugated double bond and electron-withdrawing groups facilitates its participation in cycloaddition and nucleophilic addition reactions, rendering it a versatile tool for constructing complex molecular frameworks.[3]

Molecular Structure and Physicochemical Properties

The defining feature of trans-3-chloroacrylic acid is the trans or (E) configuration of the substituents about the carbon-carbon double bond. This stereochemistry significantly influences the molecule's physical properties and reactivity compared to its cis (Z) isomer.

Structural Representation

The molecular structure of trans-3-chloroacrylic acid is depicted below. The IUPAC name for this compound is (E)-3-chloroprop-2-enoic acid.[2]

Figure 1: 2D structure of trans-3-chloroacrylic acid.

Physicochemical Data

A summary of the key physicochemical properties of trans-3-chloroacrylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | [1] |

| Molecular Weight | 106.51 g/mol | [2] |

| CAS Number | 2345-61-1 | [1] |

| Appearance | Light grey to beige-grey powder or flakes | [4] |

| Melting Point | 82-85 °C | [1] |

| Boiling Point | 192.3 °C at 760 mmHg | [1] |

| Water Solubility | Soluble | [4] |

| pKa | 3.65 (18°C, μ=0.1) | [4] |

Synthesis and Purification

While various synthetic routes to chloroacrylic acids exist, a common laboratory-scale approach involves the dehydrochlorination of a dichloropropionic acid precursor.[5] The rationale behind this methodology lies in the controlled elimination of hydrogen chloride to generate the desired carbon-carbon double bond.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of trans-3-chloroacrylic acid.

Figure 2: Generalized synthetic workflow for trans-3-chloroacrylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Propiolic acid

-

Chlorine gas

-

Suitable solvent (e.g., carbon tetrachloride - Note: Use of less toxic alternatives is highly recommended)

-

Base (e.g., triethylamine or sodium hydroxide)

-

Apparatus for gas dispersion

-

Standard glassware for reaction, workup, and recrystallization

Procedure:

-

Chlorination: Dissolve propiolic acid in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer. Cautiously bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or GC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product will primarily be 2,3-dichloropropionic acid.

-

Dehydrochlorination: Dissolve the crude 2,3-dichloropropionic acid in a suitable solvent. Slowly add a base (e.g., triethylamine) to the solution while stirring. The base will facilitate the elimination of HCl, forming the alkene. The choice of base and reaction conditions can influence the ratio of cis to trans isomers.

-

Isolation: After the dehydrochlorination is complete, perform an aqueous workup to remove the base and any salts. Extract the product into an organic solvent.

-

Purification: Dry the organic extracts and remove the solvent. The crude trans-3-chloroacrylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Causality of Experimental Choices:

-

Controlled Chlorination: The slow addition of chlorine gas is crucial to prevent over-chlorination and other side reactions.

-

Base-Mediated Elimination: The use of a base is essential to abstract a proton and facilitate the E2 elimination of HCl, forming the double bond. The stereochemistry of the elimination is influenced by the reaction conditions.

-

Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids by leveraging differences in solubility between the desired product and impurities.

Spectroscopic Characterization

The identity and purity of synthesized trans-3-chloroacrylic acid are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of trans-3-chloroacrylic acid is expected to show two distinct signals for the vinyl protons. The trans relationship between these protons results in a characteristic large coupling constant (J), typically in the range of 13-18 Hz. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the carboxylic carbon, and the two olefinic carbons.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| * Vinyl H (α to COOH): ~6.5 ppm (d, J ≈ 14 Hz) |

-

Vinyl H (β to COOH): ~7.5 ppm (d, J ≈ 14 Hz)

-

Carboxylic Acid H: >10 ppm (br s) | * C=O: ~170 ppm

-

C-Cl: ~125 ppm

-

C-COOH: ~130 ppm |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C stretch (alkene) | 1650-1600 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of trans-3-chloroacrylic acid will show a molecular ion peak (M⁺) at m/z 106 and a characteristic M+2 peak at m/z 108 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[2]

Reactivity and Applications in Drug Development

The chemical reactivity of trans-3-chloroacrylic acid is a key driver of its utility in synthetic chemistry. It can serve as a precursor to various biologically active molecules. For instance, it is a substrate for the enzyme trans-3-chloroacrylic acid dehalogenase (CaaD), which is involved in the catabolism of certain environmental pollutants.[7][8] This enzymatic transformation highlights the molecule's potential role in bioremediation studies.

In the context of drug development, the electrophilic nature of the double bond, enhanced by the electron-withdrawing carboxylic acid and chlorine atom, makes it susceptible to nucleophilic attack. This reactivity can be exploited to introduce the chloroacrylic moiety into larger molecules, which can then undergo further transformations to generate novel therapeutic agents. It has been investigated in the synthesis of enzyme inhibitors and antimicrobial compounds.[3]

Safety and Handling

Trans-3-chloroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[2][9] It may also cause respiratory irritation.[2]

Handling Precautions:

-

Always handle in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid inhalation of dust or vapors.[11]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][11]

Storage:

Conclusion

Trans-3-chloroacrylic acid is a fundamentally important building block in organic synthesis with a well-defined molecular structure and predictable reactivity. Its utility in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount for its effective and responsible application in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. [Link]

-

MySkinRecipes. trans-3-Chloroacrylic acid. [Link]

-

Fisher Scientific. trans-3-chloroacrylic acid, 99%, Thermo Scientific. [Link]

-

University of Hertfordshire. 3-chloroacrylic acid. [Link]

-

Wang, S. C., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(29), 8762–8773. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643794, cis-3-Chloroacrylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11735, 2-Chloro-2-propenoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16866, 3-Chloroacrylic acid. [Link]

-

Wang, S. C., et al. (2003). Reactions of trans-3-Chloroacrylic Acid Dehalogenase with Acetylene Substrates: Consequences of and Evidence for a Hydration Reaction. Biochemistry, 42(29), 8762–8773. [Link]

-

National Institute of Standards and Technology. trans-β-Chloroacrylic acid. [Link]

- Google Patents. US3857882A - Production of alpha-chloroacrylic acid.

Sources

- 1. Page loading... [guidechem.com]

- 2. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3-Chloroacrylic acid [myskinrecipes.com]

- 4. TRANS-3-CHLOROACRYLIC ACID | 2345-61-1 [chemicalbook.com]

- 5. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]

- 6. trans-β-Chloroacrylic acid [webbook.nist.gov]

- 7. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. hpc-standards.com [hpc-standards.com]

- 11. fishersci.com [fishersci.com]

Technical Profile: trans-3-Chloroacrylic Acid

This guide serves as a comprehensive technical profile for (2E)-3-chloroprop-2-enoic acid (commonly trans-3-chloroacrylic acid).[1][2][3] It is designed for researchers requiring high-purity standards for metabolic studies, heterocycle synthesis, or enzyme inhibition assays.[2]

Nomenclature, Synthesis, and Validation Standards

Part 1: Nomenclature & Stereochemical Logic[2]

While "trans-3-chloroacrylic acid" is the common trade name, it is chemically ambiguous in complex substituted systems. The rigorous IUPAC designation is (2E)-3-chloroprop-2-enoic acid .[2][4]

The Cahn-Ingold-Prelog (CIP) Priority Determination

To validate the stereochemistry, one must apply CIP priority rules to the alkene substituents.[2]

-

Carbon 2 (Alpha): The carboxylic acid group (-COOH) has higher priority than Hydrogen (-H) based on atomic number of the first point of difference (Oxygen vs. Hydrogen).[2]

-

Carbon 3 (Beta): Chlorine (-Cl) has higher priority than Hydrogen (-H) based on atomic number (17 vs. 1).[2]

-

Configuration: The high-priority groups (-COOH and -Cl) are on opposite sides of the double bond.[2] Thus, the configuration is (E) (from German entgegen, opposite).

Figure 1: Logical flow for assigning the (E) stereodescriptor to trans-3-chloroacrylic acid.

Part 2: Physicochemical Profile[1][2][4]

Data summarized below represents the purified trans isomer. Note the distinct melting point compared to the cis isomer (~63 °C), which is the primary indicator of isomeric purity.

| Property | Value | Context |

| IUPAC Name | (2E)-3-chloroprop-2-enoic acid | Official designation |

| CAS Number | 2345-61-1 | Specific to trans isomer |

| Molecular Formula | C₃H₃ClO₂ | MW: 106.51 g/mol |

| Melting Point | 84 – 86 °C | Cis isomer melts at ~63 °C |

| pKa | 3.65 | Stronger acid than acrylic acid (pKa 4.[1][2][4][5][6]25) due to inductive effect of Cl |

| Solubility | Soluble in water, ethanol, ether | Recrystallizable from water or benzene |

| Appearance | White to beige crystalline flakes | Hygroscopic |

Part 3: Synthesis & Purification Protocol

Objective: Isolate high-purity (E)-3-chloroprop-2-enoic acid. Challenge: Direct hydrochlorination of propiolic acid often yields a mixture of cis (Z) and trans (E) isomers, or predominantly cis due to anti-addition kinetics.[2] The protocol below utilizes thermodynamic equilibration and solubility differences to isolate the trans isomer.

Reagents

-

Propiolic acid (Propynoic acid)[2]

-

Hydrochloric acid (conc. 37%)[2]

-

Solvent for recrystallization: Benzene (traditional) or Water (greener alternative).[2]

Workflow

-

Hydrochlorination: Dissolve propiolic acid in concentrated HCl. Heat to reflux (approx. 100°C) for 4–6 hours. Note: High temperature favors thermodynamic equilibration to the more stable trans isomer.

-

Concentration: Evaporate the solution under reduced pressure to remove excess HCl and water. A solid residue (crude mixture of isomers) will remain.

-

Isomer Separation (Critical Step):

-

The trans isomer is significantly less soluble in cold non-polar solvents than the cis isomer.

-

Dissolve the crude solid in a minimum amount of boiling benzene (or hot water).

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Filtration: The trans isomer crystallizes out first. Filter the crystals and wash with cold solvent.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Figure 2: Synthetic workflow emphasizing the purification step to resolve the (E) isomer.

Part 4: Validation (Self-Validating System)

To ensure the isolated product is indeed the trans isomer and not the cis isomer, you must perform ¹H NMR spectroscopy . The coupling constant (

¹H NMR Criteria (CDCl₃ or DMSO-d₆)[2]

-

Signal A (Alpha-H): Doublet, typically

6.0 – 6.5 ppm.[2] -

Signal B (Beta-H): Doublet, typically

7.0 – 7.5 ppm (deshielded by Cl).[2] -

Coupling Constant (

):

Pass/Fail Metric: If your

Part 5: Applications in Drug Development

Heterocycle Synthesis (Pyrimidine Scaffolds)

trans-3-Chloroacrylic acid is a potent dielectrophile .[2] It reacts with amidines or ureas to form pyrimidine derivatives, which are foundational scaffolds in oncology (e.g., fluorouracil analogs).

Enzymology & Metabolic Probes

This molecule serves as a specific substrate probe for CaaD (trans-3-chloroacrylic acid dehalogenase) .[2][7]

-

Mechanism: CaaD converts the trans isomer into malonate semialdehyde via a hydration-dependent mechanism.

-

Utility: Researchers use this to study bacterial biodegradation pathways of halogenated environmental pollutants (e.g., 1,3-dichloropropene).[2][7]

Figure 3: Key application pathways in synthesis and biochemistry.[2]

Part 6: Safety & Handling

-

Hazards: Corrosive. Causes severe skin burns and eye damage (H314).[3]

-

Storage: Store at room temperature (15-25°C). Keep container tightly closed. Moisture sensitive.

-

PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Handle in a chemical fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[2] Retrieved from [Link]

-

Poelarends, G. J., et al. (1999). Genes encoding the trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae.[2] Journal of Bacteriology. (Context: Enzymatic specificity for the trans isomer). Retrieved from [Link]

-

NIST Chemistry WebBook. trans-beta-Chloroacrylic acid.[2][4] (Context: Spectral data and thermochemistry). Retrieved from [Link][2][8]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. TRANS-3-CHLOROACRYLIC ACID | 2345-61-1 [chemicalbook.com]

- 3. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3-Chloroacrylic acid, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans-β-Chloroacrylic acid [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of trans-3-Chloroacrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to trans-3-chloroacrylic acid, a valuable chlorinated carboxylic acid intermediate in the pharmaceutical and agrochemical industries.[1][2] The document elucidates the core chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing reaction yield and stereoselectivity. The primary focus is on a robust two-step pathway commencing from acrylic acid, which involves a hydrochlorination step to form 3-chloropropionic acid, followed by a stereoselective dehydrochlorination to yield the target trans-isomer. Mechanistic insights into the key E2 elimination step are provided to explain the preferential formation of the thermodynamically favored trans product. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthesis.

Introduction: The Significance of trans-3-Chloroacrylic Acid

trans-3-Chloroacrylic acid, with the chemical formula C₃H₃ClO₂, is a versatile synthetic intermediate.[3] Its structure, featuring a conjugated double bond, a carboxylic acid functional group, and a chlorine atom, imparts a unique reactivity profile that allows for its participation in a variety of chemical transformations, including cycloadditions and nucleophilic additions.[2] This reactivity makes it a valuable building block in the construction of complex molecular frameworks for biologically active compounds, such as enzyme inhibitors and antimicrobial agents.[2] A thorough understanding of its synthesis is therefore crucial for leveraging its potential in organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2345-61-1 | [4] |

| Molecular Formula | C₃H₃ClO₂ | [5] |

| Molecular Weight | 106.51 g/mol | [5] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 82-85 °C | [2] |

| Boiling Point | 192.3 °C at 760 mmHg | [2] |

Primary Synthetic Pathway: From Acrylic Acid

The most common and industrially viable route to trans-3-chloroacrylic acid is a two-step process starting from readily available acrylic acid. This pathway is advantageous due to the low cost of the starting material and the generally high yields achievable.

Caption: Overview of the two-step synthesis of trans-3-chloroacrylic acid from acrylic acid.

Step 1: Hydrochlorination of Acrylic Acid to 3-Chloropropionic Acid

The initial step involves the addition of hydrogen chloride (HCl) across the double bond of acrylic acid. This reaction proceeds via a Markovnikov addition, where the chlorine atom attaches to the carbon atom with fewer hydrogen substituents is not the case here due to the electron-withdrawing nature of the carboxyl group. Instead, the reaction is a conjugate addition.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the acrylic acid, which activates the double bond for nucleophilic attack by the chloride ion at the β-position.

Experimental Protocol: A robust method for the synthesis of 3-chloropropionic acid is detailed in U.S. Patent 5,731,469A.[7] The process involves the simultaneous introduction of gaseous hydrogen chloride and acrylic acid into a reaction vessel containing a "heel" of crude 3-chloropropionic acid.[7]

Detailed Procedure:

-

A glass-lined or vitrified steel reactor equipped with a mechanical stirrer, gas inlet, temperature probe, and a distillation column is charged with a sediment of 3-chloropropionic acid (approximately 217 g).[7]

-

The sediment is heated to a temperature between 45°C and 50°C.[7]

-

Gaseous hydrogen chloride and acrylic acid are introduced simultaneously over a period of 5 hours. The molar ratio of HCl to acrylic acid should be maintained between 0.7:1 and 1.3:1.[7] For example, a flow rate of 1.1 mol/hour for HCl and 1.0 mol/hour for acrylic acid can be used.[7]

-

After the addition is complete, the reaction mixture is maintained at approximately 45°C for an additional hour to ensure the reaction goes to completion.[7]

-

The unreacted dissolved hydrochloric acid and any water present are removed by azeotropic distillation under reduced pressure.[7]

This semi-continuous process allows for a rapid reaction and affords a practically quantitative yield of 3-chloropropionic acid with a purity of at least 94%.[7]

Data Summary: Hydrochlorination of Acrylic Acid

| Parameter | Value | Reference |

| Reactants | Acrylic Acid, Gaseous HCl | [7] |

| Solvent/Medium | 3-Chloropropionic acid (sediment) | [7] |

| Temperature | 45-50 °C | [7] |

| Reaction Time | ~6 hours | [7] |

| Yield | Nearly quantitative | [7] |

| Purity | >94% | [7] |

Step 2: Stereoselective Dehydrochlorination to trans-3-Chloroacrylic Acid

The second and most critical step is the elimination of a molecule of HCl from 3-chloropropionic acid to form the desired alkene. The stereochemical outcome of this reaction is paramount, with the trans-isomer being the desired product. This is achieved through a base-mediated E2 (bimolecular elimination) reaction.

Causality of Stereoselectivity (E2 Mechanism): The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon while the leaving group (chloride) on the α-carbon departs simultaneously.[8] For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[8]

In the context of 3-chloropropionic acid, rotation around the Cα-Cβ single bond allows the molecule to adopt a conformation where a β-hydrogen is anti-periplanar to the chlorine atom. There are two β-hydrogens, and their elimination leads to the formation of either the cis or trans isomer. The transition state leading to the trans isomer is sterically less hindered and therefore lower in energy than the transition state leading to the cis isomer. Consequently, the trans product is formed preferentially as it is the more thermodynamically stable isomer.[8]

Caption: Simplified workflow of the E2 elimination mechanism for trans-3-chloroacrylic acid formation.

Experimental Protocol: While specific, detailed protocols for the dehydrochlorination of 3-chloropropionic acid to yield the pure trans isomer are less commonly published in peer-reviewed journals compared to its precursor's synthesis, the principles of E2 elimination guide the experimental design. The use of a strong, non-nucleophilic base in a suitable solvent is key.

General Procedure (Self-Validating System):

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: The 3-chloropropionic acid is dissolved in a suitable high-boiling point, aprotic solvent (e.g., toluene or dioxane).

-

Base Addition: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dissolved in a minimal amount of a suitable solvent like ethanol, is added dropwise to the stirred solution of 3-chloropropionic acid at a controlled temperature. The use of a hindered base like potassium tert-butoxide could also favor elimination over substitution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the elimination reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Alternative Synthetic Pathway: Hydrochlorination of Propiolic Acid

An alternative, though less common, route to 3-chloroacrylic acid involves the hydrochlorination of propiolic acid. This reaction proceeds via the addition of HCl across the triple bond.

Mechanism: The addition of HCl to an alkyne can proceed via an electrophilic addition mechanism. The stereochemical outcome of this reaction can be influenced by the reaction conditions.

Challenges and Considerations: This route is often less favored due to the higher cost and handling difficulties associated with propiolic acid. Furthermore, controlling the stereoselectivity to favor the trans isomer can be challenging, and mixtures of cis and trans isomers, as well as the dichlorinated product, may be formed.

Safety and Handling

-

Acrylic Acid: Corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Chloride (gas): Highly corrosive and toxic. Must be handled in a fume hood with a proper gas scrubbing system.

-

3-Chloropropionic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.

-

trans-3-Chloroacrylic Acid: Corrosive and can cause severe skin burns and eye damage.[6] Handle with appropriate PPE.

-

Bases (KOH, NaOH): Caustic and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of trans-3-chloroacrylic acid is most effectively and economically achieved through a two-step pathway starting from acrylic acid. The initial hydrochlorination to 3-chloropropionic acid is a high-yielding and well-documented process. The subsequent dehydrochlorination, when conducted under conditions that favor an E2 elimination mechanism, stereoselectively yields the desired trans-isomer. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and ensuring the desired stereochemical outcome. The protocols and insights provided in this guide offer a solid foundation for the successful laboratory and potential scale-up synthesis of this important chemical intermediate.

References

- Google Patents. (n.d.). Method for producing 3-chloropropionic acid. JP2701229B2.

- Google Patents. (1998). Process for the preparation of 3-chloropropionic acid. US5731469A.

- Google Patents. (2021). Synthetic method of 3-chloropropionyl chloride. CN112409166A.

-

Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]

- Google Patents. (2014). Preparation method for 3-chloropropionylchloride. CN103819329A.

-

MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Trans-3-chloroacrylic acid (C3H3ClO2). Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-β-Chloroacrylic acid. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-Chloroacrylic acid. Retrieved from [Link]

- Google Patents. (1974). Production of alpha-chloroacrylic acid. US3857882A.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. trans-3-Chloroacrylic acid [myskinrecipes.com]

- 3. PubChemLite - Trans-3-chloroacrylic acid (C3H3ClO2) [pubchemlite.lcsb.uni.lu]

- 4. trans-β-Chloroacrylic acid [webbook.nist.gov]

- 5. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]

- 8. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

Spectroscopic Characterization of trans-3-Chloroacrylic Acid: An In-Depth Technical Guide

Executive Summary

Target Analyte: trans-3-Chloroacrylic acid (CAS: 2345-61-1)

Synonyms: (E)-3-Chloro-2-propenoic acid; (E)-

This technical guide provides a rigorous spectroscopic profile of trans-3-chloroacrylic acid, a critical intermediate in the synthesis of halogenated polymers, herbicides, and pharmaceutical scaffolds.[5] Unlike its saturated counterparts, the spectroscopic signature of this compound is defined by its olefinic stereochemistry.[5] The core diagnostic challenge lies in differentiating the trans (E) isomer from the cis (Z) isomer (CAS: 1609-93-4).[4] This guide details the specific NMR coupling constants, IR vibrational modes, and Mass Spectrometry fragmentation patterns required to validate stereochemical purity with high confidence.

Molecular Architecture & Synthesis Strategy

Stereochemical Context

The geometric isomerism of 3-chloroacrylic acid dictates its reactivity and biological activity.[4] The trans isomer is thermodynamically more stable than the cis isomer, yet synthesis often yields mixtures.[5]

-

trans (E): Chlorine and Carboxyl groups are on opposite sides (Dihedral angle

180°).[4][5] -

cis (Z): Chlorine and Carboxyl groups are on the same side (Dihedral angle

0°).[4][5]

Synthesis & Isolation Protocol

The most authoritative route for high-purity isolation involves the hydrochlorination of propiolic acid, followed by thermal isomerization.[4][5]

Protocol:

-

Hydrochlorination: React propiolic acid with concentrated HCl at 0–10 °C. This kinetically favors the cis-isomer via anti-addition.[4][5]

-

Isomerization: Heat the crude cis-isomer (or mixture) in aqueous acid or organic solvent (e.g., benzene) with a radical initiator or UV light, or simply reflux to drive the equilibrium toward the thermodynamic trans-product.[4][5]

-

Purification: Recrystallization from water or sublimation.[4][5] trans-3-Chloroacrylic acid typically melts at 83–85 °C (significantly higher than the cis isomer, mp 63–64 °C).[4]

Figure 1: Synthetic pathway transitioning from the kinetic cis-isomer to the thermodynamic trans-isomer.[4]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the trans isomer rests on the vicinal proton-proton coupling constant (

H NMR Data (400 MHz, CDCl

/ DMSO-d

)

The spectrum consists of two doublets.[4][5] The large coupling constant is the primary validatory signal.[4][5]

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-3 (Beta) | 7.35 – 7.45 | Doublet (d) | 13.0 – 14.5 | Deshielded by Cl and conjugation.[4] |

| H-2 (Alpha) | 6.20 – 6.30 | Doublet (d) | 13.0 – 14.5 | Shielded relative to H-3.[4] |

| -COOH | 11.0 – 13.0 | Broad Singlet | - | Exchangeable acidic proton.[4] |

Critical Diagnostic:

Trans (E):

HzCis (Z):

HzNote: Chemical shifts may vary by

0.2 ppm depending on concentration and solvent (DMSO-doften causes downfield shifts due to H-bonding).[4]

C NMR Data (100 MHz, DMSO-d

)

The carbon skeleton shows three distinct signals.

| Carbon Position | Chemical Shift ( | Assignment |

| C-1 | 165.0 – 167.0 | Carbonyl (C=O) |

| C-3 | 135.0 – 138.0 | |

| C-2 | 122.0 – 125.0 |

Infrared (IR) Spectroscopy

IR validates the functional groups but is less effective than NMR for stereochemical assignment.[4][5]

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 2500 – 3300 | O-H Stretch | Broad, Medium | Characteristic of carboxylic acid dimers. |

| 1690 – 1710 | C=O[4] Stretch | Strong, Sharp | Conjugated acid carbonyl. |

| 1610 – 1625 | C=C Stretch | Medium | Alkene double bond.[5] |

| 1200 – 1300 | C-O Stretch | Strong | Acid C-O single bond.[4] |

| 930 – 950 | O-H Bend | Medium | Out-of-plane bending (dimer).[4] |

| 750 – 800 | C-Cl Stretch | Strong | Characteristic alkyl halide band.[4] |

Mass Spectrometry (EI-MS)

Mass spectrometry provides molecular weight confirmation and characteristic chlorine isotope patterns.[4]

Ionization Mode: Electron Impact (EI), 70 eV.[4][6]

| m/z Value | Ion Identity | Relative Abundance | Mechanistic Insight |

| 106 / 108 | [M] | 3:1 Ratio | Molecular Ion. The 3:1 ratio confirms one Chlorine atom ( |

| 89 / 91 | [M – OH] | High | Loss of hydroxyl radical from carboxylic acid.[4][5] |

| 71 | [M – Cl] | Medium | Loss of chlorine radical; forms acryloyl cation [CH |

| 61 / 63 | [M – COOH] | Medium | Loss of carboxyl group; forms chloro-vinyl cation [Cl-CH=CH] |

Stereochemical Validation Workflow

To ensure the sample is the trans isomer and not the cis isomer or a mixture, follow this logic flow.

Figure 2: Decision logic for assigning stereochemistry based on NMR coupling constants.

Applications in Drug Development

trans-3-Chloroacrylic acid serves as a "chiral-like" building block (geometric isomerism) in the synthesis of:

-

Cysteine Protease Inhibitors: The electrophilic double bond can act as a Michael acceptor, covalently modifying active site cysteine residues.[4][5]

-

Heterocyclic Scaffolds: Used in [3+2] cycloadditions to generate chlorinated pyrazolines and isoxazolines.[4][5]

-

Herbicidal Agents: As a precursor to substituted phenoxy-propionic acids.[4][5]

References

-

NIST Chemistry WebBook. trans-3-Chloroacrylic acid Infrared Spectrum.[4][5] National Institute of Standards and Technology.[4][5] [Link][4][5]

-

Kurtz, A. N., Billups, W. E., Greenlee, R. B., Hamil, H. F., & Pace, W. T. (1965).[5] The Synthesis of trans-3-Chloroacrylic Acid.[1][4] Journal of Organic Chemistry.[4][5] (Detailed synthesis and isomerization protocols).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4][5] (Authoritative source for alkene coupling constants).

-

PubChem Compound Summary. trans-3-Chloroacrylic acid (CID 638124).[1][3][4][5] National Center for Biotechnology Information.[4][5] [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4][5][7] (Reference for 13C chemical shift increments).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-3-Chloroacrylic acid | CymitQuimica [cymitquimica.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. rubingroup.org [rubingroup.org]

Technical Guide: Solubility Profiling & Thermodynamic Characterization of trans-3-Chloroacrylic Acid

[1][2]

Executive Summary

trans-3-Chloroacrylic acid (TCAA) is a critical C3 building block in the synthesis of functionalized heterocycles, pharmaceutical intermediates (e.g., for enzyme inhibitors), and specialty polymers. Its efficacy as a reaction intermediate is governed by its solubility profile, which dictates solvent selection for reaction homogeneity, crystallization yields, and purification efficiency.[2]

This guide provides a comprehensive technical analysis of TCAA’s solubility behavior.[1][2] It establishes the "Solubility Cliff" —the sharp transition between its moderate lipophilicity (

Physicochemical Profile & Solubility Fundamentals

Understanding the solubility of TCAA requires analyzing its solid-state properties and molecular interactions.[1][2] Unlike simple aliphatic acids, the chlorine substituent at the C3 position introduces both steric bulk and lipophilic character, significantly deviating its behavior from acrylic acid.[2]

Core Physicochemical Properties

| Property | Value | Context for Solubility |

| CAS Number | 2345-61-1 | Specific to trans isomer |

| Molecular Weight | 106.51 g/mol | Low MW facilitates diffusion |

| Physical State | Crystalline Solid | Requires energy to break lattice ( |

| Melting Point | 83–85 °C | Moderate lattice energy barrier |

| Water Solubility | 2.52 g/L (20 °C) | Low; driven by hydrophobic Cl-alkene tail |

| Log P (Octanol/Water) | 2.1 (trans) vs 1.82 (cis) | trans is more lipophilic than cis |

| pKa | ~3.5–3.8 | Ionizes in basic media (pH > 5) |

The Thermodynamic Solubility Mechanism

The dissolution of crystalline TCAA into a solvent is governed by the balance between the crystal lattice energy and the solvation enthalpy.[1][2]

For TCAA, the chlorine atom reduces the polarity of the alkene chain, making it highly soluble in medium-polarity solvents (Ethanol, Acetone, THF) but sparingly soluble in non-polar hydrocarbons (Hexane) and water .

Experimental Protocols for Solubility Determination

To generate high-accuracy solubility curves (Solubility vs. Temperature), two methodologies are recommended: the Static Shake-Flask Method (Gold Standard for equilibrium) and the Dynamic Laser Monitoring Method (High-throughput).[1]

Workflow Visualization

Caption: Decision matrix for solubility determination. Static methods ensure thermodynamic equilibrium; dynamic methods offer speed for polythermal curves.[1][2]

Protocol A: Laser Monitoring Technique (Dynamic)

Recommended for generating Temperature-Dependent Solubility Curves (

-

Preparation: Accurately weigh TCAA (

) and solvent ( -

Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel.[1][2]

-

Heating Phase: Heat the suspension at a slow rate (0.2 K/min). The laser intensity at the detector will be low due to scattering by solid particles.[1][2]

-

Clear Point Detection: Record the temperature (

) where laser transmission maximizes (solid completely dissolves).[1][2] -

Validation: Repeat with different solute/solvent ratios to construct the full polythermal curve.

Protocol B: Static Shake-Flask Method (Equilibrium)

Recommended for validating specific data points (e.g., at 25°C).

-

Saturation: Add excess TCAA to the solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

0.05 K) for 72 hours. -

Sampling: Stop agitation and allow sedimentation for 2 hours.

-

Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm). Quantify concentration via HPLC (UV detection at 210-220 nm) or gravimetric evaporation.[1][2]

Solubility Data & Solvent Selection Guide

Based on the trans-isomer's polarity profile (

Solubility Hierarchy (at 298.15 K)[1][2]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism | Application |

| Protogenic Polar | Methanol, Ethanol, IPA | High | H-bonding (Donor/Acceptor) | Reaction Solvent |

| Aprotic Polar | Acetone, THF, DMSO | Very High | Dipole-Dipole interactions | Stock Solutions |

| Chlorinated | Chloroform, DCM | Moderate-High | "Like dissolves Like" (Cl-Cl) | Extraction |

| Aqueous | Water (pH < 3) | Low (2.52 g/L) | Hydrophobic effect dominates | Anti-solvent |

| Non-Polar | n-Hexane, Heptane | Very Low | Lack of polar interaction | Wash Solvent |

Temperature Dependence

Solubility generally increases with temperature.[1][2][3] For TCAA in water, the increase is less pronounced than in organic solvents due to the high energy cost of cavity formation in the water network.[1][2]

Thermodynamic Modeling & Correlation

To interpolate solubility data for process simulation, experimental points (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression of experimental data.

-

Utility: Highly accurate for polar and non-polar solvents; accounts for the non-ideality of the solution.[1][2]

van't Hoff Equation

Used to estimate the Enthalpy of Solution (

-

Plot:

vs -

Slope:

.[1][2] -

Interpretation: A positive

indicates the dissolution is endothermic (heat is absorbed), confirming that solubility increases with temperature.[1][2]

Thermodynamic Pathway Diagram

Caption: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the enthalpy of fusion and the enthalpy of mixing.

Critical Insights for Process Development

Crystallization Strategy

To purify TCAA or isolate it from a reaction mixture:

-

Cooling Crystallization: Effective in solvents with steep solubility curves (e.g., Ethanol, Toluene).[2]

-

Anti-Solvent Crystallization: Dissolve TCAA in a minimum volume of Acetone or Ethanol , then slowly add Water (or acidified water to prevent ionization).[1][2] The low aqueous solubility (2.52 g/L) will force precipitation of high-purity crystals.[1][2]

Stability Warning

trans-3-Chloroacrylic acid is susceptible to dehydrochlorination (loss of HCl) or polymerization at elevated temperatures.[1][2]

-

Recommendation: Keep dissolution temperatures below 50°C.

-

Storage: Store at 4°C to prevent slow degradation.

Isomer Purity

Commercial TCAA is often >98% trans.[1][2] However, the cis isomer has higher water solubility (approx.[1][2] similar range but slightly different LogP). Recrystallization from water/ethanol mixtures effectively enriches the trans isomer due to packing differences in the crystal lattice.[1][2]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[1][2] Retrieved February 1, 2026.[1][2]

-

Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] (Reference for Apelblat/Jouyban-Acree modeling protocols).

-

Lide, D. R. (Ed.).[1][2] (2005).[1][2][4][5][6] CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[1][2] (Standard reference for organic acid dissociation constants and solubility guidelines).

-

Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds.[1][2][3] Wiley-Interscience.[1][2] (Foundational text for the thermodynamic theory cited in Section 5).[1][2]

Sources

- 1. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Chloroprop-2-enoic acid chloride | C3H3Cl2O2- | CID 71436064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloroprop-2-ynoic acid | C3HClO2 | CID 20515258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

trans-3-Chloroacrylic Acid: Physicochemical Profiling & Isomeric Differentiation

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) represents a critical structural motif in the development of halogenated peptidomimetics and the study of enzymatic dehalogenation mechanisms. Unlike its cis isomer, the trans configuration offers unique thermodynamic stability and crystal packing properties that are pivotal for solid-state characterization and stereoselective synthesis.

This guide provides an authoritative analysis of the physicochemical properties of trans-3-chloroacrylic acid, establishing a validated framework for its identification, purification, and application in drug discovery workflows.

Physicochemical Profile: The Isomeric Divergence

The differentiation between cis- and trans-3-chloroacrylic acid is not merely academic; it dictates solubility, reactivity, and biological interaction. The trans isomer exhibits a significantly higher melting point due to superior symmetry, facilitating more efficient lattice packing and intermolecular hydrogen bonding.

Comparative Data Table

| Property | trans-3-Chloroacrylic Acid | cis-3-Chloroacrylic Acid |

| CAS Number | 2345-61-1 | 1609-93-4 |

| Melting Point (MP) | 81 – 85 °C | 61 – 62 °C |

| Boiling Point (BP) | 192.3 °C (760 mmHg) | 192.3 °C (760 mmHg) |

| pKa (approx.) | ~3.2 – 3.4 | 3.32 |

| Appearance | White crystalline solid | Light beige crystalline powder |

| Water Solubility | Soluble (High) | Soluble |

*Note: At atmospheric pressure, both isomers are prone to sublimation and decarboxylation prior to reaching the theoretical boiling point. Vacuum distillation is required for liquid-phase purification.

Thermodynamic Implications

The ~20°C difference in melting point is the primary physical diagnostic tool. The trans isomer's linear geometry allows for the formation of stable, centrosymmetric carboxylic acid dimers in the solid state, maximizing lattice energy. In contrast, the cis isomer suffers from steric repulsion between the chloro- and carboxyl- groups, destabilizing the crystal lattice.

Experimental Protocols: Purification & Validation

A. Purification via Recrystallization

Commercial samples of 3-chloroacrylic acid often exist as isomeric mixtures. To isolate the trans isomer for analytical standards or crystallographic studies, the following self-validating protocol is recommended based on differential solubility.

Reagents:

-

Crude 3-Chloroacrylic acid

-

Solvent A:

-Hexane (Non-polar antisolvent)

Protocol:

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (~2–4 mL).

-

Antisolvent Addition: While maintaining a gentle boil, add warm

-Hexane dropwise until persistent turbidity is observed (cloud point). -

Clarification: Add 2–3 drops of Ethyl Acetate to restore clarity.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not place immediately on ice, as this precipitates the cis isomer.

-

Harvesting: Filter the resulting white needles. The trans isomer crystallizes first due to its lower solubility and higher lattice energy.

-

Yield Check: Dry under vacuum. Measure MP; a range of 82–85°C confirms isomeric purity.

B. Structural Validation (NMR)

The definitive confirmation of the trans geometry is the vicinal proton coupling constant (

-

trans-Isomer: Look for a doublet with a coupling constant of 13–14 Hz .

-

cis-Isomer: Look for a doublet with a coupling constant of 7–9 Hz .

Mechanistic Application: The Dehalogenase Pathway

In drug development, trans-3-chloroacrylic acid serves as a probe for Tautomerase Superfamily enzymes. Specific bacterial dehalogenases (CaaD) have evolved to process these isomers stereospecifically, converting them into malonate semialdehyde. Understanding this pathway is crucial for designing enzyme inhibitors or bioremediation agents.

Experimental Workflow: Stereospecific Dehalogenation

The following diagram illustrates the divergent processing of the isomers, highlighting the specificity required in enzymatic assays.

Figure 1: Stereospecific enzymatic degradation pathways for 3-chloroacrylic acid isomers. Note that distinct enzymes (trans-CaaD vs. cis-CaaD) are required for the initial dehalogenation step, converging at the malonate semialdehyde product.

Safety & Handling

trans-3-Chloroacrylic acid is a corrosive solid .

-

Hazards: Causes severe skin burns and eye damage (H314).[3]

-

Storage: Store at +4°C. Keep away from oxidizing agents and strong bases.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas).

References

-

PubChem. (2025).[4][5] trans-3-Chloroacrylic acid (CID 638124).[5] National Library of Medicine. [Link]

-

Fisher Scientific. (2024). trans-3-Chloroacrylic acid, 99% Product Specifications. Thermo Fisher Scientific. [Link]

-

Poelarends, G. J., et al. (2008). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. guidechem.com [guidechem.com]

- 4. trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | C9H10ClF3O2 | CID 12942379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery of trans-3-chloroacrylic acid dehalogenase

The Discovery and Characterization of trans-3-Chloroacrylic Acid Dehalogenase (CaaD)[1][2]

Executive Summary

This technical guide details the discovery, structural architecture, and catalytic mechanism of trans-3-chloroacrylic acid dehalogenase (CaaD).[3] Originally isolated from the soil bacterium Pseudomonas pavonaceae strain 170, CaaD represents a pivotal enzyme in the biodegradation of the nematocide 1,3-dichloropropene.[3][4] Unlike typical dehalogenases that utilize alkyl-enzyme intermediates or cofactors, CaaD is a cofactor-independent member of the tautomerase superfamily, utilizing a catalytic N-terminal proline to execute a precise hydrolytic dehalogenation. This guide serves as a blueprint for researchers investigating enzymatic dehalogenation, offering validated protocols for expression, purification, and kinetic analysis.

Discovery & Biological Context

The Environmental Driver

The discovery of CaaD was driven by the need to understand the bacterial catabolism of 1,3-dichloropropene (1,3-DCP) , a synthetic fumigant widely used in agriculture. Soil bacteria, specifically Pseudomonas pavonaceae 170 and Corynebacterium species, evolved a metabolic pathway to utilize 1,3-DCP as a sole carbon source.[3]

The Metabolic Pathway

CaaD catalyzes a critical downstream step in this pathway. Following the initial hydrolysis of 1,3-DCP and subsequent oxidation steps, the pathway bifurcates into cis and trans branches to handle the isomeric mixture of the pollutant. CaaD specifically processes the trans-isomer.[5]

Figure 1: The 1,3-Dichloropropene Catabolic Pathway This diagram illustrates the conversion of 1,3-DCP to acetaldehyde, highlighting the specific role of CaaD.

Caption: The degradation pathway of trans-1,3-dichloropropene in P. pavonaceae 170. CaaD catalyzes the critical dehalogenation step (highlighted).

Molecular Architecture & Mechanism

Structural Classification

CaaD belongs to the tautomerase superfamily , a group of enzymes characterized by a

-

Quaternary Structure: CaaD is a heterohexamer, functionally described as a trimer of

dimers ( -

Subunits:

- -subunit: ~75 amino acids (contains Arg-11, Glu-52).

- -subunit: ~70 amino acids (contains the catalytic Pro-1).

The Catalytic Mechanism

Unlike haloalkane dehalogenases that form covalent ester intermediates, CaaD employs a direct hydration mechanism . The active site orchestrates a precise addition of water across the vinyl double bond, followed by the elimination of hydrochloric acid.

Key Mechanistic Steps:

-

Substrate Binding: The carboxylate tail of trans-3-chloroacrylic acid is anchored by Arg-11 (

-subunit) and Pro-1 ( -

Water Activation: Glu-52 (

-subunit) acts as a general base, activating a water molecule. -

Nucleophilic Attack: The activated hydroxide attacks the

-carbon (C3) of the substrate. -

Protonation: The secondary amine of Pro-1 (

-subunit) acts as a general acid, protonating the -

Elimination: Spontaneous elimination of HCl yields malonate semialdehyde.

Figure 2: CaaD Catalytic Mechanism A schematic representation of the electron flow and residue involvement.

Caption: Mechanistic flow of CaaD. Glu-52 initiates hydration, while Pro-1 facilitates protonation, avoiding covalent intermediates.

Experimental Protocols

Recombinant Expression & Purification

To study CaaD, high-yield production is achieved using E. coli expression systems. The following protocol yields highly active, native enzyme without affinity tags, preserving the N-terminal proline geometry essential for catalysis.

Table 1: Purification Reagents

| Component | Composition | Purpose |

|---|---|---|

| Lysis Buffer | 20 mM Tris-HCl, pH 7.6 | Maintains physiological pH; minimal salt for ion exchange. |

| Elution Buffer | 20 mM Tris-HCl, 1.0 M NaCl, pH 7.6 | Displaces protein from anion exchange resin. |

| Storage Buffer | 50 mM Sodium Phosphate, pH 7.5 | Long-term stability for kinetic assays. |

Step-by-Step Workflow:

-

Cloning: Insert caaD genes (encoding

and -

Expression: Transform E. coli BL21(DE3). Grow in LB at 37°C to

.[7] Induce with 0.5 mM IPTG. Incubate at 30°C for 4–6 hours (lower temperature aids folding). -

Harvest & Lysis: Pellet cells (5,000 x g, 15 min). Resuspend in Lysis Buffer. Disrupt via sonication (40% amplitude, 10s on/off cycles).

-

Clarification: Centrifuge lysate at 20,000 x g for 45 min at 4°C. Filter supernatant (0.45

). -

Anion Exchange Chromatography (Q-Sepharose):

-

Equilibrate column with Lysis Buffer.[7]

-

Load supernatant. CaaD binds due to its anionic nature at pH 7.6.

-

Wash with 5 CV (column volumes) of Lysis Buffer.

-

Elute with a linear gradient of 0–0.5 M NaCl over 20 CV.

-

-

Size Exclusion Chromatography (Superdex 200):

-

Pool active fractions. Concentrate using a centrifugal filter (10 kDa MWCO).

-

Load onto Superdex 200 equilibrated in Storage Buffer.

-

CaaD elutes as a ~45–50 kDa hexamer.

-

Figure 3: Purification Logic Flow

Caption: Streamlined purification workflow for native CaaD, utilizing charge and size separation.

Kinetic Assay (Spectrophotometric)

Activity is measured by monitoring the depletion of the double bond in trans-3-chloroacrylic acid.

-

Substrate: trans-3-chloroacrylic acid (stock 10 mM in water).

-

Buffer: 10 mM Sodium Phosphate, pH 9.0 (Optimal pH is alkaline).

-

Detection: UV absorbance at 224 nm (

). -

Procedure:

-

Add 990

buffer to quartz cuvette. -

Add 10

substrate (Final: 100 -

Initiate with catalytic amount of enzyme (~10–50 nM final).

-

Monitor decrease in

for 60 seconds.

-

Quantitative Characterization

The following kinetic parameters are typical for wild-type CaaD acting on trans-3-chloroacrylic acid.

Table 2: Kinetic Parameters of CaaD

| Parameter | Value | Significance |

|---|

|

References

-

Poelarends, G. J., et al. (2001).[3] Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase.[6][8][9] Journal of Bacteriology.[10] Link

-

de Jong, R. M., et al. (2004). Structure and mechanism of trans-3-chloroacrylic acid dehalogenase. The EMBO Journal. Link

-

Whitman, C. P. (2002). The 4-oxalocrotonate tautomerase superfamily: enzymes and mechanisms. Archives of Biochemistry and Biophysics. Link

-

Pegan, S. D., et al. (2008).[4] Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. trans-3-Chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Gauntlet: An In-depth Technical Guide to the Natural Occurrence and Metabolism of trans-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the microbial metabolism of trans-3-chloroacrylic acid, a key intermediate in the degradation of xenobiotic compounds. We will delve into its environmental origins, the intricate enzymatic machinery evolved by microorganisms for its detoxification, and the broader implications for bioremediation and biocatalysis.

Introduction: The Environmental Emergence of a Xenobiotic Metabolite

trans-3-Chloroacrylic acid is not a naturally occurring compound in the traditional sense. Its presence in the environment is primarily a consequence of human activity, arising as a metabolic intermediate in the breakdown of certain chlorinated hydrocarbons. The most significant precursor is 1,3-dichloropropene (DCP), a widely used soil fumigant for nematode control in agriculture.[1][2][3] Soil microorganisms, under selective pressure from this xenobiotic, have evolved sophisticated catabolic pathways to utilize DCP as a carbon source.[2][3] This microbial activity leads to the transient formation of trans-3-chloroacrylic acid, a reactive and potentially toxic molecule.[4] Understanding its metabolic fate is therefore crucial for assessing the environmental impact of DCP and for developing effective bioremediation strategies.[5][6]

The Core Metabolic Pathway: A Stepwise Detoxification

Microorganisms that degrade 1,3-dichloropropene channel it through a multi-step pathway that culminates in intermediates of central metabolism. The degradation of the trans-isomer of 3-chloroacrylic acid is a critical juncture in this process.

The established metabolic sequence for the degradation of trans-1,3-dichloropropene is as follows:

-

Hydrolytic Dehalogenation: The pathway is initiated by a haloalkane dehalogenase, which converts trans-1,3-dichloropropene to trans-3-chloroallyl alcohol.[7]

-

Oxidation: The alcohol is then oxidized in two successive steps to yield trans-3-chloroacrylic acid.[7]

-

Vinyl Halogen Removal: The key and most challenging step is the removal of the chlorine atom from the vinyl carbon of trans-3-chloroacrylic acid. This is catalyzed by the highly specific enzyme, trans-3-chloroacrylic acid dehalogenase (CaaD) .[1][2][3] The product of this reaction is malonate semialdehyde.[3][8]

-

Decarboxylation: Malonate semialdehyde is then decarboxylated by malonate semialdehyde decarboxylase to produce acetaldehyde.[2]

-

Entry into Central Metabolism: Acetaldehyde, a common metabolite, can then be readily assimilated into the Krebs cycle.[2]

Figure 1: The microbial degradation pathway of trans-1,3-dichloropropene, highlighting the central role of trans-3-chloroacrylic acid.

The Key Player: trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

The detoxification of trans-3-chloroacrylic acid is orchestrated by the enzyme trans-3-chloroacrylic acid dehalogenase (CaaD). This enzyme is a member of the tautomerase superfamily and is unique in its ability to cleave a vinyl carbon-halogen bond without the need for a cofactor.[2]

Structural and Mechanistic Insights

CaaD is a heterohexameric enzyme.[3] Extensive structural studies, including X-ray crystallography, have elucidated its active site and catalytic mechanism.[1][2] The proposed mechanism involves a hydration reaction, where a water molecule is activated by a catalytic base to attack the C-3 position of the substrate. This is followed by the elimination of the chloride ion.[3][9]

Key catalytic residues in the active site include:

-

βPro1: Initially thought to be the general base, it is now understood to function as a general acid, protonating the C-2 position.[2]

-

αGlu52: Acts as the general base, activating a water molecule for nucleophilic attack.[2]

-

αArg8 and αArg11: These residues are crucial for substrate binding and polarization of the α,β-unsaturated acid.[2]

Figure 2: A simplified representation of the catalytic mechanism of trans-3-chloroacrylic acid dehalogenase (CaaD).

Isomer Specificity

Interestingly, many of the bacteria that can degrade trans-3-chloroacrylic acid also possess a separate, distinct enzyme for the degradation of its cis-isomer: cis-3-chloroacrylic acid dehalogenase (cis-CaaD).[8][10][11] These enzymes, while catalyzing a similar reaction, are not closely related in terms of their subunit composition and amino acid sequences, suggesting they may have evolved independently.[8][12] This high degree of stereoisomerism highlights the specificity of microbial enzymatic systems.

| Enzyme | Substrate | Organism Example | Reference |

| trans-3-Chloroacrylic Acid Dehalogenase (CaaD) | trans-3-Chloroacrylic Acid | Pseudomonas pavonaceae 170 | [1][2] |

| cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) | cis-3-Chloroacrylic Acid | Coryneform bacterium | [8][10] |

Microbial Protagonists: The Organisms Behind the Metabolism

Several bacterial strains have been isolated and characterized for their ability to utilize 3-chloroacrylic acid as a sole carbon source. These organisms are typically found in soil and freshwater sediments contaminated with chlorinated compounds.[8]

Notable examples include:

-

Pseudomonas pavonaceae 170: A well-studied bacterium that degrades 1,3-dichloropropene and possesses CaaD.[1][2][10]

-

Coryneform bacteria: Strains of this group have been shown to utilize both cis- and trans-3-chloroacrylic acid, expressing distinct dehalogenases for each isomer.[8][13]

-

Pseudomonas cepacia: A species capable of growth on the cis-isomer of 3-chloroacrylic acid.[13]

-

Pseudomonas cichorii 170: This strain produces at least three different dehalogenases, including those for cis- and trans-3-chloroacrylic acid.[7]

The ability of these diverse microorganisms to metabolize trans-3-chloroacrylic acid underscores the principle of microbial infallibility, where given sufficient time and selective pressure, microbial communities can evolve pathways to degrade even recalcitrant xenobiotic compounds.

Experimental Protocols: Investigating trans-3-Chloroacrylic Acid Metabolism

Enrichment and Isolation of Degrading Microorganisms

Objective: To isolate bacterial strains capable of utilizing trans-3-chloroacrylic acid as a sole carbon and energy source.

Methodology:

-

Sample Collection: Collect soil or sediment samples from sites with a history of 1,3-dichloropropene application.

-

Enrichment Culture:

-

Prepare a minimal salts medium (MSM) with trans-3-chloroacrylic acid (e.g., 5 mM) as the sole carbon source.

-

Inoculate the MSM with a small amount of the environmental sample.

-

Incubate at a suitable temperature (e.g., 30°C) with shaking.

-

Periodically transfer a small aliquot of the culture to fresh MSM to enrich for degrading organisms.

-

-

Isolation:

-

After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing trans-3-chloroacrylic acid.

-

Incubate until colonies appear.

-

Isolate individual colonies and re-streak to ensure purity.

-

-

Confirmation of Degradation:

-

Grow pure isolates in liquid MSM with trans-3-chloroacrylic acid.

-

Monitor growth (e.g., by measuring optical density at 600 nm) and the disappearance of the substrate (e.g., by HPLC).

-

Assay of trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Activity

Objective: To determine the enzymatic activity of CaaD in cell-free extracts or purified enzyme preparations.

Methodology:

-

Preparation of Cell-Free Extract:

-